molecular formula C16H18O4S B288798 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate

2,4-Dimethylphenyl 4-ethoxybenzenesulfonate

Cat. No. B288798
M. Wt: 306.4 g/mol
InChI Key: HDQFKCZLBYOLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylphenyl 4-ethoxybenzenesulfonate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a probe in biological studies.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate is not fully understood. However, it is believed to interact with proteins through hydrophobic interactions and hydrogen bonding. The sulfonate group of the compound can also interact with positively charged amino acid residues on the surface of proteins.
Biochemical and Physiological Effects
2,4-Dimethylphenyl 4-ethoxybenzenesulfonate has been shown to have a range of biochemical and physiological effects. In one study, it was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate in lab experiments is its versatility. It can be used as a protecting group in organic synthesis and as a fluorescent probe in biological studies. However, one limitation of the compound is its potential toxicity. It is important to handle the compound with care and to use appropriate safety precautions.

Future Directions

There are several potential future directions for research on 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate. One area of interest is the development of new synthetic methods for the compound. Another potential direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies could be conducted to better understand its mechanism of action and its interactions with proteins.
Conclusion
In conclusion, 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate is a versatile compound that has been widely used in scientific research. Its unique properties make it useful as a reagent in organic synthesis and as a probe in biological studies. While there are potential advantages to using the compound, it is important to handle it with care due to its potential toxicity. There are several potential future directions for research on the compound, including the development of new synthetic methods and investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate involves the reaction of 2,4-dimethylphenol with ethyl p-toluenesulfonate in the presence of a strong base such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

2,4-Dimethylphenyl 4-ethoxybenzenesulfonate has been widely used in scientific research as a reagent in organic synthesis and as a probe in biological studies. It is commonly used as a protecting group for alcohols and amines in organic synthesis. In biological studies, it is often used as a fluorescent probe for monitoring protein conformational changes and protein-protein interactions.

properties

Product Name

2,4-Dimethylphenyl 4-ethoxybenzenesulfonate

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

(2,4-dimethylphenyl) 4-ethoxybenzenesulfonate

InChI

InChI=1S/C16H18O4S/c1-4-19-14-6-8-15(9-7-14)21(17,18)20-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3

InChI Key

HDQFKCZLBYOLKQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C

Origin of Product

United States

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